

# Cross-Validation of Analytical Methods for the Quantification of Esomeprazole Strontium

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## Compound of Interest

Compound Name: *Esomeprazole strontium*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the determination of **esomeprazole strontium** in bulk and pharmaceutical dosage forms. The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data from published studies, to aid researchers and quality control analysts in selecting the most suitable method for their specific needs. The methods compared include UV-Visible Spectrophotometry, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

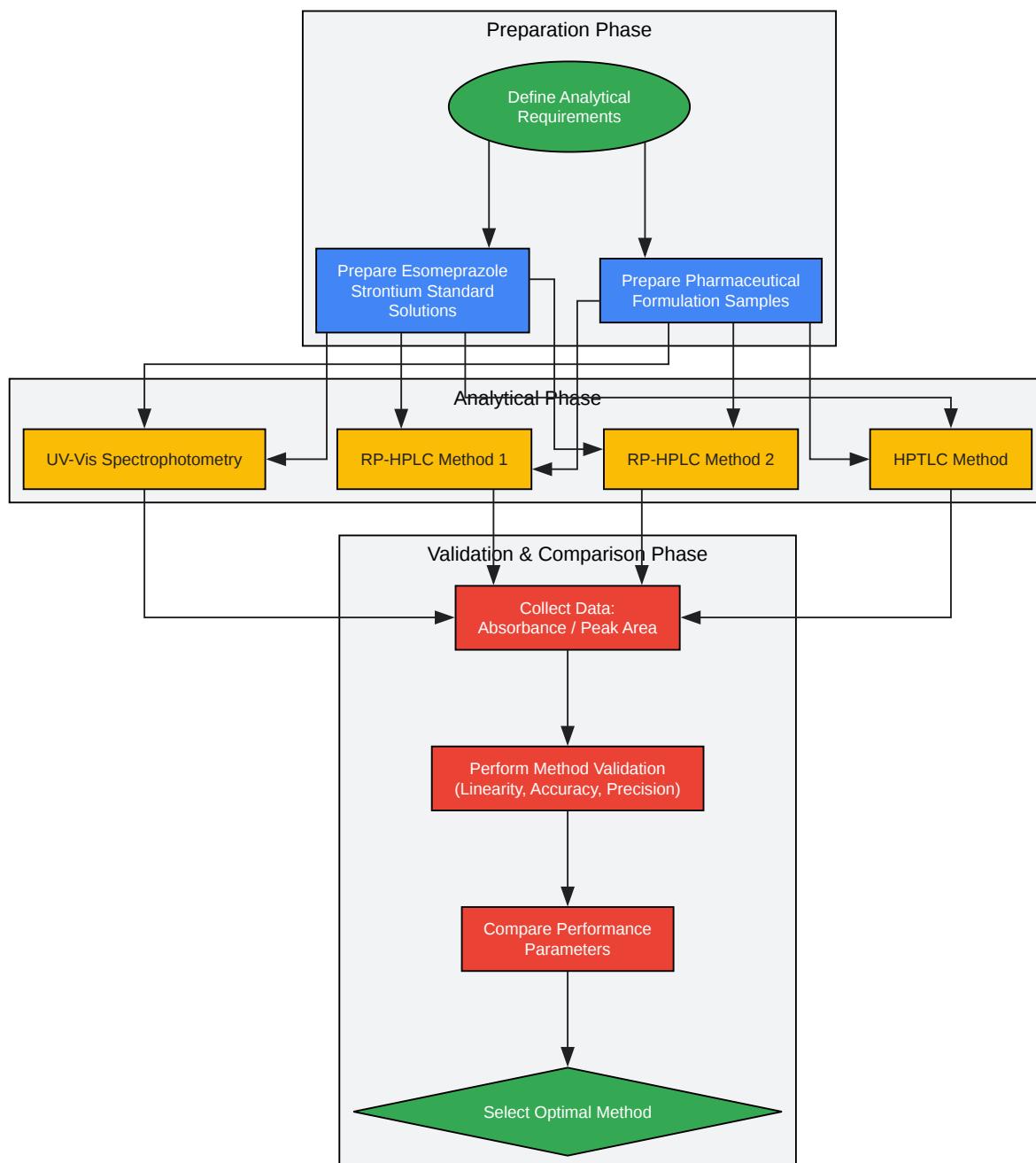
## Comparative Analysis of Validated Analytical Methods

The selection of an analytical method is a critical step in drug development and quality control, ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API). The following table summarizes the key validation parameters for different analytical techniques used for the quantification of esomeprazole. These parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are essential for evaluating the performance and reliability of each method.

Parameter	UV-Visible Spectrophotometry	RP-HPLC Method 1	RP-HPLC Method 2	HPTLC Method
Wavelength ( $\lambda_{\text{max}}$ )	299 nm[1]	302 nm[2]	280 nm[3][4][5]	239 nm[6]
Linearity Range	2-10 $\mu\text{g/mL}$ [1]	Not Specified	0.00008–0.00122 $\mu\text{g/mL}$	200-800 ng/spot[6]
Correlation Coefficient ( $r^2$ )	0.999[1]	0.995[2]	> 0.99[3][4]	0.9990[6]
Accuracy (%) Recovery)	98-99.23%[1]	Not Specified	Not Specified	Not Specified
Precision (%RSD)	< 2%[1]	Not Specified	Not Specified	Not Specified
LOD	Not Specified	0.0001 $\mu\text{g/mL}$ [2]	Not Specified	Not Specified
LOQ	Not Specified	0.0004 $\mu\text{g/mL}$ [2]	Not Specified	Not Specified

## Experimental Workflow for Method Comparison

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for **esomeprazole strontium**.

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Caption: Workflow for cross-validation of analytical methods.

## Detailed Experimental Protocols

The following sections provide detailed methodologies for the analytical methods compared in this guide. These protocols are based on published and validated methods.

### UV-Visible Spectrophotometric Method

This method is a simple and cost-effective technique for the quantification of esomeprazole in bulk and pharmaceutical dosage forms.[\[1\]](#)

- Solvent: Methanol[\[1\]](#)
- Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ): 299 nm[\[1\]](#)
- Preparation of Standard Stock Solution: An accurately weighed quantity of **esomeprazole strontium** is dissolved in methanol to obtain a known concentration. For example, 10 mg of esomeprazole in 100 mL of methanol to get a 100  $\mu\text{g/mL}$  solution.
- Preparation of Calibration Curve: From the standard stock solution, serial dilutions are made with methanol to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10  $\mu\text{g/mL}$ ).[\[1\]](#) The absorbance of each solution is measured at 299 nm against a methanol blank. A calibration curve is plotted with absorbance versus concentration.
- Sample Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight, then crushed into a fine powder.[\[1\]](#) An amount of powder equivalent to a specific amount of esomeprazole is weighed and dissolved in methanol, sonicated, and filtered. The filtrate is further diluted with methanol to a concentration within the calibration range.
- Quantification: The absorbance of the final sample solution is measured at 299 nm, and the concentration is determined from the calibration curve.

### Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method 1

This RP-HPLC method is suitable for the estimation of esomeprazole in bulk and tablet dosage forms.[\[2\]](#)

- Chromatographic System:
  - Column: Finepak SIL C18T-5 (250 × 4.6 mm, 5.0  $\mu$ m i.d.).[2]
  - Mobile Phase: A mixture of 0.025M potassium dihydrogen phosphate buffer and acetonitrile (20:80 v/v).[2]
  - Flow Rate: 1.0 mL/min[2]
  - Detection: UV detector at 302 nm[2]
  - Run Time: 10 minutes[2]
- Preparation of Standard Solution: A standard stock solution of esomeprazole is prepared by dissolving a known amount in the mobile phase. Further dilutions are made to achieve the desired concentration for analysis.
- Sample Preparation: Tablet powder equivalent to a known amount of esomeprazole is dissolved in the mobile phase, sonicated, and filtered through a 0.45  $\mu$ m filter. The filtrate is then diluted to a suitable concentration.
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The quantity of esomeprazole in the sample is calculated by comparing the peak area with that of the standard.

## Stability-Indicating RP-HPLC Method 2

This method is designed to be stability-indicating, meaning it can separate the active ingredient from its degradation products.[3][4][7]

- Chromatographic System:
  - Column: YMC C18 (150 mm × 4.6 mm; particle size, 3  $\mu$ m).[3][4][7]
  - Mobile Phase: A mixture of buffer (pH 7.6) and acetonitrile (75:25 v/v).[3][4][7]
  - Flow Rate: 1.0 mL/min[3][4][7]

- Detection: UV/PDA detector at a wavelength of 280 nm[3][4][7]
- Forced Degradation Studies: To confirm the stability-indicating nature of the method, esomeprazole is subjected to stress conditions such as acid and alkaline hydrolysis, oxidation, and heat. The developed method should be able to resolve the esomeprazole peak from any degradation product peaks.
- Preparation of Solutions: Standard and sample solutions are prepared in a suitable diluent.
- Validation: The method is validated according to ICH guidelines for parameters such as linearity, specificity, precision, accuracy, and robustness.[3][4]

## High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method offers a high-throughput alternative for the simultaneous estimation of esomeprazole in combination with other drugs.[6]

- Stationary Phase: TLC aluminum plates precoated with silica gel 60 GF254.[6]
- Mobile Phase: A mixture of Acetate: Toluene: Glacial acetic acid (4.5:0.5:0.05 v/v/v).[6]
- Detection: Spectrodensitometric scanning at 239 nm.[6]
- Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.
- Development: The plate is developed in a chromatographic chamber with the mobile phase.
- Quantification: After development, the plate is dried, and the bands are scanned using a densitometer at 239 nm. The peak areas are used for quantification. The method demonstrates good separation with an R<sub>f</sub> value of 0.78 for esomeprazole.[6]
- Validation: The method is validated for linearity, accuracy, and precision as per ICH guidelines.[6]

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